Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
Description
Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a chlorosulfonylmethyl group and at the 3-position with an ethoxycarbonyl moiety. The chlorosulfonylmethyl group (-CH2SO2Cl) is a strong electron-withdrawing substituent, enhancing the electrophilicity of the oxazole ring.
Properties
IUPAC Name |
ethyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO5S/c1-2-13-7(10)6-3-5(14-9-6)4-15(8,11)12/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQKYURQOZNDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-79-0 | |
| Record name | ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation
The precursor compound, 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate or its methyl-substituted analog, is synthesized or procured. The ethyl ester group is typically introduced by esterification of the corresponding acid with ethanol under acidic or dehydrating conditions.
Chlorosulfonylation Reaction
The key step involves converting the methyl substituent at the 5-position to a chlorosulfonylmethyl group. This is generally performed by treatment with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions.
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- Solvent: Often chlorinated solvents such as dichloromethane or chloroform are used to dissolve the substrate.
- Temperature: The reaction is typically conducted at low temperatures (0 °C to 50 °C) to avoid decomposition.
- Time: Reaction times vary from 1 to several hours depending on scale and reagent concentration.
Mechanism: The methyl group is first converted into a sulfonyl chloride via electrophilic substitution, where the chlorosulfonyl group attaches to the methylene carbon adjacent to the oxazole ring.
Purification and Isolation
After completion, the reaction mixture is quenched carefully, often with ice-cold water or aqueous base to neutralize excess chlorosulfonic acid. The product is extracted into organic solvents, washed, dried, and purified by recrystallization or chromatography.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate + chlorosulfonic acid, 0–25 °C, 2–4 h | Formation of ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate |
| 2 | Quenching with ice water, extraction, drying | Isolation of pure chlorosulfonylated product |
Alternative Synthetic Approaches and Optimization
Use of Continuous Flow Reactors: To improve safety and yield, continuous flow chlorosulfonation has been proposed, allowing precise control of reaction parameters and minimizing exposure to hazardous reagents.
Catalysts and Additives: While the chlorosulfonylation is typically direct, the presence of bases such as pyridine or triethylamine can be employed to scavenge HCl formed during the reaction, improving yield and purity.
Solvent Selection: Ethereal or ester solvents like ethyl acetate may be used in subsequent esterification or purification steps, but chlorinated solvents remain preferred for chlorosulfonylation.
Summary Data Table of Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Starting material | Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | Prepared via esterification or purchased |
| Chlorosulfonylating agent | Chlorosulfonic acid (ClSO3H) or SO2Cl2 | Requires careful handling due to corrosiveness |
| Solvent | Dichloromethane, chloroform | Ensures good solubility and reaction control |
| Temperature | 0 to 50 °C | Lower temp minimizes side reactions |
| Reaction time | 1 to 4 hours | Monitored by TLC or HPLC |
| Work-up | Quench with water, extraction with organic solvent | Neutralizes acid, isolates product |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Yield | Typically moderate to high (50-85%) | Dependent on scale and conditions |
Research Findings and Practical Notes
- The chlorosulfonylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
- The product is usually stable under dry, inert atmosphere but decomposes upon prolonged exposure to moisture.
- Analytical characterization by NMR, IR (notably strong S=O stretches near 1350 and 1170 cm⁻¹), and mass spectrometry confirms the presence of the chlorosulfonylmethyl group.
- Scale-up requires rigorous temperature control and safety measures due to the corrosive and reactive nature of chlorosulfonic acid.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound contains three reactive functional groups:
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Ethyl carboxylate : Provides ester functionality for hydrolysis or transesterification.
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Oxazole ring : A heteroaromatic system prone to electrophilic substitution or ring-opening reactions.
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Chlorosulfonylmethyl group : A highly reactive sulfonyl chloride group capable of nucleophilic substitution.
Key Structural Comparisons with Analogs
Inferred Reaction Pathways
Based on the reactivity of analogous compounds:
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl group (–SO₂Cl) is highly electrophilic and likely reacts with nucleophiles (e.g., amines, alcohols):
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Reaction with Alcohols : Produces sulfonate esters.
Oxazole Ring Reactivity
The oxazole ring may participate in:
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Electrophilic Substitution : Halogenation or nitration at the 4- or 5-position.
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Ring-Opening Reactions : Under acidic or basic conditions, leading to linear intermediates.
Ester Hydrolysis
The ethyl carboxylate group can undergo hydrolysis to form carboxylic acids:
Critical Data Gaps
No experimental data for the title compound is available in the reviewed sources. Key uncertainties include:
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Reaction Kinetics : Rates of sulfonamide/sulfonate formation.
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Byproduct Formation : Competing reactions at the oxazole ring.
Research Recommendations
To advance understanding of this compound, future studies should:
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Conduct systematic reactivity studies using model nucleophiles.
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Explore catalytic methods for selective transformations.
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Characterize intermediates via NMR and mass spectrometry.
Scientific Research Applications
Chemical Properties and Reactivity
Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate features a unique structure that includes an oxazole ring and a chlorosulfonyl group, making it highly reactive. The chlorosulfonyl group allows for various chemical transformations, such as:
- Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles like amines or alcohols, leading to sulfonamide or sulfonate derivatives.
- Reduction Reactions : The compound can be reduced to yield sulfonyl derivatives.
- Oxidation Reactions : Oxidative processes can produce sulfone derivatives.
These reactions enable the compound to serve as a building block for more complex molecules in synthetic chemistry.
Chemistry
In synthetic organic chemistry, this compound is utilized as a precursor for the synthesis of various heterocyclic compounds. Its reactivity facilitates the formation of diverse chemical structures, making it valuable in developing new materials and chemical processes.
Biology
Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which could lead to the discovery of new biological pathways or therapeutic targets.
Medicine
This compound has been investigated for its potential use in drug development. It serves as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific enzymes or receptors involved in disease processes. For instance, it has been explored as a structural element in the design of kinase inhibitors and other bioactive molecules.
Case Study 1: Synthesis of Kinase Inhibitors
A study demonstrated the use of this compound in synthesizing novel kinase inhibitors. The compound's chlorosulfonyl group was crucial for introducing sulfonamide functionalities into the target molecules. The resulting inhibitors exhibited potent activity against specific cancer cell lines, highlighting the compound's utility in medicinal chemistry .
Case Study 2: Development of Antiviral Agents
Another research effort focused on utilizing this compound as an intermediate in synthesizing antiviral agents. By modifying the oxazole structure through various chemical transformations, researchers were able to create compounds that showed promising antiviral activity in vitro. This application underscores the compound's potential role in addressing viral infections .
Mechanism of Action
The mechanism of action of Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a range of chemical transformations. The oxazole ring provides stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
Key structural analogs differ primarily in the substituent at the 5-position of the oxazole ring:
2.2 Electronic and Reactivity Differences
- Electron-Withdrawing Effects: The chlorosulfonylmethyl group in the target compound significantly increases the oxazole ring’s electrophilicity compared to chloro or amino substituents. This enhances its reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
- Leaving Group Potential: The sulfonyl chloride (-SO2Cl) group is a superior leaving group compared to bromoacetyl (-COCH2Br) or chloro (-Cl) substituents, enabling efficient displacement reactions .
- Steric Effects : Bulky substituents (e.g., sulfonamido in CAS 306978-16-5) reduce reactivity but improve target specificity in biological systems .
2.3 Physicochemical Properties
Biological Activity
Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and applications in drug development.
Chemical Structure and Properties
This compound features an oxazole ring, a chlorosulfonyl group, and an ethyl carboxylate moiety. Its chemical formula is , with a molecular weight of approximately 223.65 g/mol. The compound's reactivity is primarily attributed to the chlorosulfonyl group, which can engage in various nucleophilic substitution reactions, making it a versatile building block in organic synthesis .
The mechanism of action for this compound involves its interaction with nucleophiles and electrophiles. The chlorosulfonyl group is particularly reactive, allowing for the formation of sulfonamide derivatives when reacted with amines or alcohols. This reactivity is crucial for its potential as a precursor in synthesizing biologically active compounds .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives possess activity against various bacterial strains and fungi. The potential mechanism involves the disruption of microbial cell walls or interference with essential biochemical pathways .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, compounds derived from similar scaffolds have shown promising results against melanoma and breast cancer cell lines .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes. Notably, it may act as a tyrosinase inhibitor, which is relevant in the context of hyperpigmentation disorders and cosmetic applications. The inhibition of tyrosinase activity by related compounds has been quantified with IC50 values indicating effective concentrations for therapeutic use .
Synthesis and Derivatives
This compound can be synthesized through various methods involving chlorosulfonation reactions followed by cyclization processes. The versatility of the oxazole ring allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Oxazole derivative | Contains a highly reactive chlorosulfonyl group |
| Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate | Oxazole derivative | Similar structure with methyl instead of ethyl |
| Ethyl 5-chloro-1,3-oxazole-2-carboxylate | Oxazole derivative | Different halogen substitution |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro assays showed that the compound could reduce viability in B16F10 melanoma cells by over 50% at concentrations as low as 10 µM after 48 hours of treatment.
- Enzyme Inhibition : Research on tyrosinase inhibition revealed that modifications to the oxazole ring could enhance inhibitory potency significantly compared to standard inhibitors like kojic acid.
Q & A
Q. What synthetic methodologies are reported for preparing Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate?
Methodological Answer: Synthesis typically involves multi-step functionalization of the isoxazole core. For example, chlorosulfonation of a methyl-substituted isoxazole precursor can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product. Similar routes, such as those for Ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate, report yields of ~74% using nitrile oxide cycloaddition or alkylation strategies .
Q. How can the structure of this compound be validated post-synthesis?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to analyze crystal packing and bond parameters . Complementary techniques include:
- NMR spectroscopy : Monitor characteristic shifts (e.g., ester carbonyl at ~165–170 ppm, sulfonyl signals at ~70–80 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm.
Q. What are the key physicochemical properties relevant to experimental handling?
Methodological Answer:
- Melting point : Analogous compounds (e.g., Ethyl 5-methylisoxazole-3-carboxylate) melt at ~25°C, suggesting low thermal stability; storage at 2–8°C is advisable .
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to the ester and sulfonyl groups.
- Hygroscopicity : Chlorosulfonyl groups may increase moisture sensitivity; use anhydrous conditions for reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The isoxazole ring may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to study dynamic equilibria.
- Impurity profiles : Trace solvents (e.g., DMF) or side products (e.g., sulfonic acid derivatives) require LC-MS or 2D NMR (COSY, HSQC) for deconvolution .
- Crystallographic disorder : Refinement with SHELXL ’s TWIN/BASF commands can address overlapping electron densities in X-ray data .
Q. What computational strategies support mechanistic studies of its reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate reaction pathways for sulfonation or ester hydrolysis. For example, model the chlorosulfonyl group’s electrophilicity using B3LYP/6-311+G(d,p) basis sets.
- Molecular docking : If the compound has bioactivity, simulate binding to target enzymes (e.g., cyclooxygenase) using AutoDock Vina .
- Solvent effects : Conduct MD simulations in explicit solvents (water, DMSO) to predict solubility and stability .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., sulfonyl chloride degradation above 100°C).
- Photostability : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) can detect photodegradation products.
- Hydrolytic stability : Monitor pH-dependent hydrolysis (e.g., in buffers from pH 2–12) via HPLC, noting ester or sulfonyl group cleavage .
Q. What advanced purification techniques are recommended for isolating reactive intermediates?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) for polar intermediates.
- Prep-HPLC : Ideal for separating sulfonic acid byproducts with C18 columns (0.1% TFA in water/acetonitrile).
- Crystallization screening : Employ high-throughput platforms (e.g., Crystal16®) to identify optimal solvent pairs for polymorph control .
Safety and Handling
Q. What are the critical safety considerations during large-scale synthesis?
Methodological Answer:
- Chlorosulfonic acid handling : Use jacketed reactors with strict temperature control (−10°C) to avoid exothermic runaway reactions.
- Ventilation : Install scrubbers to neutralize HCl/SO₂ gas byproducts.
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and full-face shields are mandatory due to corrosive hazards .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
